molecular formula C22H24FN3O2S B12198370 1-[4-(4-fluorophenyl)piperazin-1-yl]-2-[(2-hydroxy-4,5-dihydro-3H-1-benzazepin-3-yl)sulfanyl]ethanone

1-[4-(4-fluorophenyl)piperazin-1-yl]-2-[(2-hydroxy-4,5-dihydro-3H-1-benzazepin-3-yl)sulfanyl]ethanone

Cat. No.: B12198370
M. Wt: 413.5 g/mol
InChI Key: AKIPOTLSXYMRNB-UHFFFAOYSA-N
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Description

1-[4-(4-fluorophenyl)piperazin-1-yl]-2-[(2-hydroxy-4,5-dihydro-3H-1-benzazepin-3-yl)sulfanyl]ethanone is a complex organic compound that has garnered interest in various fields of scientific research

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[4-(4-fluorophenyl)piperazin-1-yl]-2-[(2-hydroxy-4,5-dihydro-3H-1-benzazepin-3-yl)sulfanyl]ethanone typically involves multiple steps, starting from commercially available precursors. The process often includes:

    Formation of the Piperazine Ring: The piperazine ring can be synthesized through the reaction of ethylenediamine with dihaloalkanes under basic conditions.

    Introduction of the Fluorophenyl Group: The fluorophenyl group is introduced via nucleophilic aromatic substitution reactions, where a fluorobenzene derivative reacts with the piperazine ring.

    Synthesis of the Benzazepine Moiety: The benzazepine structure is formed through cyclization reactions involving appropriate precursors.

    Coupling Reactions: The final step involves coupling the piperazine and benzazepine moieties through a thiol-ene reaction, forming the sulfanyl linkage.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. Techniques such as continuous flow chemistry and automated synthesis platforms can be employed to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

1-[4-(4-fluorophenyl)piperazin-1-yl]-2-[(2-hydroxy-4,5-dihydro-3H-1-benzazepin-3-yl)sulfanyl]ethanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride, converting ketone groups to alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the fluorophenyl group, where nucleophiles replace the fluorine atom.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1-[4-(4-fluorophenyl)piperazin-1-yl]-2-[(2-hydroxy-4,5-dihydro-3H-1-benzazepin-3-yl)sulfanyl]ethanone has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent, particularly in the treatment of neurological disorders and psychiatric conditions.

    Pharmacology: It is used to investigate receptor binding affinities and the modulation of neurotransmitter systems.

    Biochemistry: The compound serves as a tool to study enzyme inhibition and protein-ligand interactions.

    Industrial Applications: It is explored for its potential use in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-[4-(4-fluorophenyl)piperazin-1-yl]-2-[(2-hydroxy-4,5-dihydro-3H-1-benzazepin-3-yl)sulfanyl]ethanone involves its interaction with specific molecular targets, such as neurotransmitter receptors and enzymes. The compound may act as an agonist or antagonist at these receptors, modulating their activity and influencing various physiological pathways. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    1-(4-fluorophenyl)piperazine: A simpler analog with similar pharmacological properties.

    2-hydroxy-4,5-dihydro-3H-1-benzazepine: Shares the benzazepine moiety but lacks the piperazine and fluorophenyl groups.

    Fluorobenzene derivatives: Compounds with similar fluorophenyl groups but different core structures.

Uniqueness

1-[4-(4-fluorophenyl)piperazin-1-yl]-2-[(2-hydroxy-4,5-dihydro-3H-1-benzazepin-3-yl)sulfanyl]ethanone is unique due to its combination of the piperazine, fluorophenyl, and benzazepine moieties, which confer distinct pharmacological and chemical properties. This unique structure allows for specific interactions with molecular targets, making it a valuable compound for research and potential therapeutic applications.

Properties

Molecular Formula

C22H24FN3O2S

Molecular Weight

413.5 g/mol

IUPAC Name

3-[2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl]sulfanyl-1,3,4,5-tetrahydro-1-benzazepin-2-one

InChI

InChI=1S/C22H24FN3O2S/c23-17-6-8-18(9-7-17)25-11-13-26(14-12-25)21(27)15-29-20-10-5-16-3-1-2-4-19(16)24-22(20)28/h1-4,6-9,20H,5,10-15H2,(H,24,28)

InChI Key

AKIPOTLSXYMRNB-UHFFFAOYSA-N

Canonical SMILES

C1CC2=CC=CC=C2NC(=O)C1SCC(=O)N3CCN(CC3)C4=CC=C(C=C4)F

Origin of Product

United States

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